Sophoranone

Catalog No.
S577585
CAS No.
23057-55-8
M.F
C30H36O4
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoranone

CAS Number

23057-55-8

Product Name

Sophoranone

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1

InChI Key

IORSRBKNYXPSDO-NDEPHWFRSA-N

Synonyms

sophoranone

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Sophoranone is a bioactive compound primarily extracted from the plant Sophora tonkinensis, a traditional Chinese medicinal herb. It belongs to the class of dihydroxyflavanones and is characterized by its unique structure, which includes hydroxy groups at positions 7 and 4' and prenyl groups at positions 3' and 5' on the flavanone backbone. The molecular formula of sophoranone is C30H36O4, and it has garnered attention for its diverse pharmacological properties, particularly in the field of oncology and inflammation .

Studies suggest that Sophoranone may promote muscle repair by stimulating the differentiation of myogenic cells, which are responsible for muscle growth and regeneration []. It achieves this by increasing the expression of genes associated with muscle development []. Additionally, research indicates potential anti-cancer properties of Sophoranone, although the exact mechanism remains unclear [].

Typical for flavonoids, including:

  • Oxidation: Sophoranone can undergo oxidation to form reactive oxygen species, which play a role in its mechanism of action against cancer cells.
  • Hydrolysis: The compound can also be hydrolyzed under acidic or basic conditions, leading to the formation of simpler phenolic compounds.
  • Conjugation Reactions: Sophoranone can participate in conjugation reactions with glucuronic acid or sulfate, enhancing its solubility and bioavailability in biological systems.

These reactions are critical for understanding how sophoranone interacts with biological systems and its potential therapeutic effects.

Sophoranone exhibits significant biological activities, including:

  • Anticancer Activity: Research indicates that sophoranone induces apoptosis in various cancer cell lines, including human leukemia U937 cells. This process is mediated by the generation of reactive oxygen species, leading to cell cycle arrest and programmed cell death .
  • Anti-inflammatory Effects: Sophoranone has been shown to suppress neuroinflammatory responses by inhibiting the TLR4/NFκB/MAPK signaling pathway, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Properties: Preliminary studies suggest that sophoranone may possess antimicrobial activity, although further research is needed to elucidate its mechanisms.

Sophoranone can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting sophoranone from the roots of Sophora tonkinensis using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving flavonoid precursors. For instance, prenylation reactions can be employed to introduce the prenyl groups at specific positions on the flavanone structure.
  • Biotransformation: Utilizing microbial or enzymatic systems to convert simpler flavonoids into sophoranone is an emerging area of interest for sustainable production.

Sophoranone has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, sophoranone is being investigated as a potential therapeutic agent for cancer treatment and inflammatory disorders.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at protecting skin from oxidative stress.
  • Nutraceuticals: Sophoranone may be included in dietary supplements due to its health benefits associated with flavonoid intake.

Studies on sophoranone's interactions with other compounds have revealed:

  • Synergistic Effects: When combined with other bioactive compounds, such as curcumin or resveratrol, sophoranone may exhibit enhanced anticancer effects due to synergistic mechanisms of action.
  • Metabolic Interactions: Research suggests that sophoranone may influence metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

These interactions highlight the importance of understanding how sophoranone behaves in complex biological systems.

Several compounds share structural similarities with sophoranone, contributing to its uniqueness:

Compound NameStructure TypeKey Features
FlavonoidsPolyphenolic compoundsBroad range of biological activities
GenisteinIsoflavonoidKnown for anti-cancer properties
QuercetinFlavonolAntioxidant and anti-inflammatory effects
LuteolinFlavonoidExhibits neuroprotective properties
KaempferolFlavonolAntioxidant and anti-cancer activities

Sophoranone's unique prenylated structure distinguishes it from these similar compounds, potentially enhancing its bioactivity and pharmacological profile. Its specific interactions and effects warrant further investigation to fully understand its therapeutic potential.

XLogP3

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Wikipedia

Sophoranone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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